EPZ004777

Epigenetics DOT1L Surface Plasmon Resonance

EPZ004777 is the definitive chemical probe for establishing DOT1L dependency in MLL-rearranged leukemia models (MV4-11, MOLM-13, THP-1) with an antiproliferative EC50 of 4 nM, while remaining inactive (IC50 >50 μM) in non-MLL lines for rigorous context specificity. Its precisely characterized biochemical IC50 (0.4–0.5 nM), cellular H3K79me2 IC50 (84 nM), and >1,000-fold selectivity over a broad panel of methyltransferases make it the gold-standard reference for benchmarking next-generation DOT1L inhibitors. For in vivo pharmacologists, EPZ004777 replicates the foundational survival benefit in MLL xenograft models via continuous osmotic pump infusion, providing the essential efficacy benchmark for combination studies.

Molecular Formula C28H41N7O4
Molecular Weight 539.7 g/mol
CAS No. 1338466-77-5
Cat. No. B607349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPZ004777
CAS1338466-77-5
SynonymsEPZ004777;  EPZ 004777;  EPZ-004777.
Molecular FormulaC28H41N7O4
Molecular Weight539.7 g/mol
Structural Identifiers
SMILESCC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O
InChIInChI=1S/C28H41N7O4/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38)/t21-,22-,23-,26-/m1/s1
InChIKeyWXRGFPHDRFQODR-ICLZECGLSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





EPZ004777 (CAS 1338466-77-5): A Potent and Selective DOT1L Inhibitor for MLL-Rearranged Leukemia Research


EPZ004777 is a potent, selective, S-adenosylmethionine (SAM)-competitive small-molecule inhibitor of the histone methyltransferase DOT1L (disruptor of telomeric silencing 1-like) [1]. It was originally developed and characterized as a chemical probe to investigate the role of DOT1L, the sole enzyme responsible for histone H3 lysine 79 (H3K79) methylation, in mixed lineage leukemia (MLL) driven by MLL gene translocations [2]. As a first-in-class tool compound, EPZ004777 demonstrates high selectivity for DOT1L over a broad panel of other protein methyltransferases (PMTs) and exhibits robust cellular and in vivo activity in MLL-rearranged leukemia models .

Why EPZ004777 (CAS 1338466-77-5) Cannot Be Simply Substituted by Other DOT1L Inhibitors


Despite belonging to the same target class, DOT1L inhibitors exhibit marked differences in their binding kinetics, cellular potency, and in vivo efficacy due to subtle but critical structural variations. For instance, the brominated analog SGC0946 demonstrates superior binding affinity (KD) and cellular H3K79me2 inhibition compared to EPZ004777, while the clinical-stage candidate Pinometostat (EPZ-5676) possesses a distinct pharmacokinetic profile enabling sustained tumor regression not observed with EPZ004777 [1]. Furthermore, the selectivity profiles and off-target liabilities can vary significantly between analogs, as evidenced by EPZ004777's >1,000-fold selectivity over a defined panel of methyltransferases, a benchmark not universally met by all in-class compounds [2]. These quantitative disparities in target engagement, cellular pharmacodynamics, and in vivo outcomes preclude simple interchangeability, mandating a careful, evidence-based selection for specific experimental contexts [3].

Quantitative Differentiation of EPZ004777 Against Closest Analogs: A Head-to-Head Evidence Guide for Procurement


EPZ004777 vs. SGC0946: Comparative Binding Affinity (KD) and Enzymatic Inhibition (IC50)

In a direct comparative study using surface plasmon resonance (SPR), EPZ004777 binds to DOT1L with a dissociation constant (KD) of 0.25 nM, while its brominated analog SGC0946 exhibits a ~4-fold higher affinity with a KD of 0.06 nM [1]. In a cell-free enzymatic assay, EPZ004777 inhibits DOT1L activity with an IC50 of 0.5 nM, compared to an IC50 of 0.3 nM for SGC0946 [2].

Epigenetics DOT1L Surface Plasmon Resonance Biochemical Assay

EPZ004777 vs. SGC0946: Differential Cellular Potency in Reducing H3K79 Dimethylation

In a direct comparison of cellular activity, SGC0946 is substantially more potent at reducing the DOT1L-specific histone mark H3K79me2. In MCF10A cells, EPZ004777 achieves a cellular IC50 of 84 nM, whereas SGC0946 exhibits a ~9.5-fold greater potency with an IC50 of 8.8 nM [1]. A similar trend is observed in A431 cells, where EPZ004777 (IC50 = 264 nM) is approximately 100-fold less potent than SGC0946 (IC50 = 2.6 nM) [2].

Chromatin Biology Histone Methylation Cellular Pharmacodynamics Biomarker

EPZ004777 vs. Pinometostat (EPZ-5676): Comparative Antiproliferative Activity in MLL-Rearranged Leukemia Cells

In the MLL-AF4 rearranged human leukemia cell line MV4-11, a key model for MLL-driven leukemia, EPZ004777 demonstrates potent antiproliferative activity with an EC50 of 0.004 μM (4 nM) . The clinical-stage DOT1L inhibitor Pinometostat (EPZ-5676) shows comparable but slightly less potent activity in the same cell line, with reported IC50 values of 3.5 nM and 9 nM across different studies .

Leukemia MLL-rearranged Antiproliferative Cancer Therapeutics

EPZ004777 Demonstrates a Defined >1,000-Fold Selectivity Window Over a Panel of Histone Methyltransferases

EPZ004777 displays remarkable selectivity for DOT1L over other histone methyltransferases (HMTs). In a panel of 10 representative HMTs (including CARM1, PRMT1, PRMT5, PRMT6, PRMT8, SETD7, EHMT1, EHMT2, SUV39H1, SUV39H2), EPZ004777 exhibited no significant inhibition at concentrations up to 50 μM [1]. It was found to be >1,000-fold selective for DOT1L over all other protein methyltransferases tested [2]. Specifically, its IC50 for PRMT5 is 521 ± 137 nM, representing a >1,300-fold selectivity window relative to its DOT1L IC50 of 0.4 nM [3].

Drug Selectivity Off-Target Effects Chemical Probe Methyltransferase Panel

EPZ004777 Demonstrates In Vivo Efficacy: Extension of Survival in an MLL Xenograft Mouse Model

In an aggressive mouse model of MLL-rearranged leukemia, continuous subcutaneous infusion of EPZ004777 via osmotic pump led to a significant extension of survival [1]. While a direct head-to-head survival comparison with other DOT1L inhibitors in an identical model is not available, this study established EPZ004777 as the first SAM-competitive PMT inhibitor with demonstrated in vivo efficacy, providing a crucial proof-of-concept for targeting DOT1L in MLL [2].

In Vivo Pharmacology Xenograft Model Survival Study Preclinical Efficacy

Optimal Research Application Scenarios for EPZ004777 (CAS 1338466-77-5) Based on Differentiated Evidence


Validating DOT1L Dependency in MLL-Rearranged Cell Lines

EPZ004777 is the ideal tool compound for establishing and validating the dependency of MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13, THP-1) on DOT1L enzymatic activity. Researchers can use its potent antiproliferative EC50 of 4 nM in these cells to confirm on-target sensitivity, while using its lack of activity (IC50 >50 μM) in non-MLL-rearranged lines (e.g., Jurkat, HL60) as a specificity control for the MLL-driven context [1].

Benchmarking Novel DOT1L Inhibitors in Biochemical and Cellular Assays

EPZ004777 serves as a well-characterized reference standard for benchmarking the potency and selectivity of newly developed DOT1L inhibitors. Its defined biochemical IC50 of 0.4-0.5 nM, cellular H3K79me2 IC50 of 84 nM (in MCF10A cells), and >1,000-fold selectivity over a panel of other methyltransferases provide a robust, quantitative framework for comparative assessment and validation of next-generation compounds [2].

Investigating the Epigenetic Regulation of H3K79 Methylation and Downstream Gene Expression

EPZ004777 is a premier tool for dissecting the specific role of H3K79 methylation in transcriptional regulation. Treatment of MLL cells with EPZ004777 (at 3 μM) selectively inhibits H3K79me2/me1 and leads to the downregulation of key leukemogenic target genes like HOXA9 and MEIS1 (EC50 = 0.7 μM), enabling precise mapping of DOT1L-dependent gene expression programs and chromatin states .

Preclinical In Vivo Proof-of-Concept Studies in MLL Leukemia Models

For in vivo pharmacologists, EPZ004777 is the foundational compound for establishing the therapeutic potential of DOT1L inhibition in MLL-rearranged leukemia. Using continuous subcutaneous infusion via osmotic pumps in xenograft models, researchers can replicate the survival benefit originally demonstrated, providing a critical benchmark for evaluating the efficacy of newer DOT1L inhibitors or combination therapies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for EPZ004777

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.